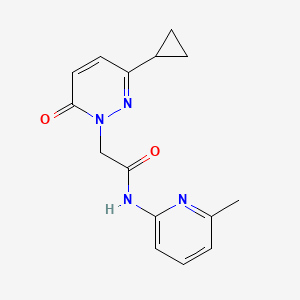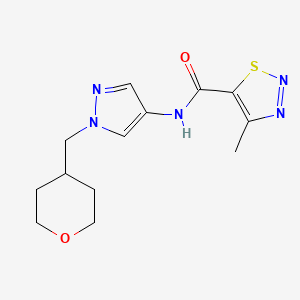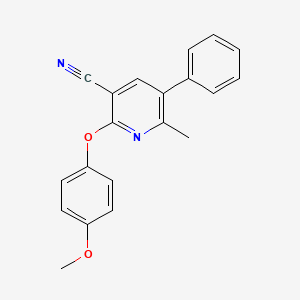
2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered carbon ring), and amide groups (consisting of a carbonyl group (C=O) and a nitrogen atom) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes such as coupling reactions, where two organic molecules are joined together, often with the aid of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are common methods for analyzing the structure of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the nature of its functional groups. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
1. Synthesis of Functionalized Isoindolinone and Isobenzofuranimine Derivatives
- Research by Mancuso et al. (2014) explored the use of 2-Alkynylbenzamides in different reaction pathways under PdI2-catalyzed oxidative carbonylation conditions. This method led to the formation of isoindolinones and isobenzofuranimines, with potential applications in medicinal chemistry and organic synthesis (Mancuso et al., 2014).
2. Isotopically Efficient Syntheses of Labelled Compounds
- Shinkwin and Threadgill (1996) demonstrated a method for creating isotopically labeled nitrothiophenecarboxamides, which are of interest as antitumor agents. This process has significance in the development of targeted cancer therapies (Shinkwin & Threadgill, 1996).
3. Photocatalytic Degradation of Environmental Contaminants
- Torimoto et al. (1996) studied the photocatalytic degradation of propyzamide, an environmental contaminant, using TiO2 and adsorbent supports. This research has implications for environmental cleanup and pollution control (Torimoto et al., 1996).
4. Development of Antiulcer Medications
- Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration. This has potential applications in the treatment of gastrointestinal diseases (Hosokami et al., 1992).
5. Antiproliferative and Antitumor Activities
- Youssef et al. (2020) focused on the synthesis of benzamides and their antiproliferative activity, highlighting the potential for new cancer therapies (Youssef et al., 2020).
6. Antibacterial and Antimicrobial Properties
- Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant antibacterial and antimicrobial activities (Limban et al., 2011).
7. Inhibitors of Complex II Activity in Mitochondria
- White (1989) synthesized analogs of 2-methylbenzanilide to test for inhibitory effects on Complex II activity in mitochondria, a key area of research in cellular metabolism and potential drug targets (White, 1989).
Propriétés
IUPAC Name |
2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQAZFLMXRSYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)


![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2756497.png)

![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)
